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Compound of Interest

Compound Name: 4-Tert-butoxyaniline

Cat. No.: B1279196 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
4-Tert-butoxyaniline, also known as 4-((2-methylpropan-2-yl)oxy)aniline, is an aromatic

organic compound featuring an aniline core substituted with a tert-butoxy group at the para

position. This monoalkoxy aniline derivative serves as a valuable building block in organic

synthesis, particularly within the fields of medicinal chemistry and materials science. Its unique

structural combination—a nucleophilic amino group and a bulky, acid-labile tert-butoxy ether—

imparts specific chemical properties that are leveraged in the synthesis of complex target

molecules. This guide provides a comprehensive overview of the physical and chemical

properties, experimental protocols, reactivity, and applications of 4-Tert-butoxyaniline for

professionals in research and drug development.

Physical and Chemical Properties
The core physical and chemical properties of 4-Tert-butoxyaniline are summarized in the

table below, providing a clear reference for experimental design and evaluation.
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Property Value Reference(s)

CAS Number 57120-36-2 [1]

Molecular Formula C₁₀H₁₅NO [1]

Molecular Weight 165.23 g/mol [1]

Appearance Solid [2]

Melting Point 73-74 °C [2]

Boiling Point
91-93 °C @ 0.4 mmHg (0.53

kPa)
[2]

Density 0.999 g/cm³ (Predicted) [2]

Calculated LogP 1.9 / 2.45 [1][3]

Storage Temperature 2-8°C, Protect from light [2][3]

Spectral Data
Detailed spectral analysis is crucial for the unambiguous identification and characterization of

4-Tert-butoxyaniline. While a public repository of the spectra for this specific compound is not

readily available, the expected spectral characteristics can be inferred from its structure and

comparison with similar compounds.

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to

show a singlet for the nine equivalent protons of the tert-butyl group around δ 1.3 ppm. The

aromatic protons should appear as two doublets in the δ 6.6-7.0 ppm region, characteristic of

a 1,4-disubstituted benzene ring. A broad singlet corresponding to the two amine (-NH₂)

protons would also be present, with its chemical shift being solvent-dependent.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum should

display distinct signals for the quaternary carbon of the tert-butyl group (around δ 78-80

ppm) and the methyl carbons (around δ 28-30 ppm). The aromatic carbons would appear in

the δ 115-155 ppm range, with four distinct signals due to the molecule's symmetry.
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IR (Infrared) Spectroscopy: The IR spectrum will be characterized by N-H stretching

vibrations for the primary amine, typically appearing as a doublet in the 3350-3450 cm⁻¹

region. A strong C-O stretching band for the ether linkage is expected around 1200-1250

cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present in their characteristic

regions.

MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak (M⁺) at m/z

= 165. A prominent fragment would be the loss of isobutylene (56 amu) from the molecular

ion via McLafferty rearrangement, resulting in a peak at m/z = 109, corresponding to 4-

aminophenol.

Experimental Protocols
Synthesis of 4-Tert-butoxyaniline
A common method for the synthesis of 4-Tert-butoxyaniline is the copper-catalyzed amination

of an aryl halide, such as 1-tert-butoxy-4-chlorobenzene.

Reaction:

Reactants: 1-tert-Butoxy-4-chlorobenzene, Ammonium hydroxide

Catalyst: Copper(I) iodide

Ligand: N-(biphenyl-2-one)-1H-indole-2-carboxamide (or similar)

Base: Potassium phosphate

Solvent: Dimethyl sulfoxide (DMSO)

Detailed Methodology:[4]

Vessel Preparation: Add copper(I) iodide (0.05 mmol), the ligand (0.05-0.1 mmol), and

potassium phosphate (1.1 mmol) to a 10 mL Schlenk tube.

Inert Atmosphere: Evacuate the tube and backfill with argon gas. Repeat this cycle three

times to ensure an inert atmosphere.
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Addition of Reagents: To the Schlenk tube, add 1-tert-butoxy-4-chlorobenzene (1.0 mmol),

DMSO (1 mL), and ammonium hydroxide (2.0 mmol).

Reaction: Stir the reaction mixture homogeneously at 110-120 °C for 24 hours. Monitor the

reaction progress using Thin Layer Chromatography (TLC).

Workup: After cooling the reaction mixture to room temperature, add water and ethyl acetate.

Transfer the mixture to a separatory funnel and separate the layers.

Extraction: Extract the aqueous phase twice more with ethyl acetate.

Drying and Concentration: Combine the organic phases and dry over anhydrous sodium

sulfate. Concentrate the solution under reduced pressure to yield the crude product.

Purification: Purify the crude residue by column chromatography on silica gel to obtain pure

4-Tert-butoxyaniline.

Synthesis Workflow for 4-Tert-butoxyaniline

Reactants & Catalysts

Reaction & Purification Final Product

1-tert-Butoxy-4-chlorobenzene

Mix in DMSO
110-120 °C, 24hAmmonium Hydroxide

CuI / Ligand
K3PO4

Aqueous Workup
& Extraction Column Chromatography 4-Tert-butoxyaniline

Click to download full resolution via product page
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A generalized workflow for the synthesis of 4-Tert-butoxyaniline.

Reactivity and Stability
The chemical reactivity of 4-Tert-butoxyaniline is dictated by its two primary functional groups:

the aromatic amine and the tert-butyl ether.

Aniline Moiety: The -NH₂ group is a strong activating, ortho-, para-directing group for

electrophilic aromatic substitution.[5] Reactions such as halogenation, nitration, and

sulfonation will readily occur. However, direct nitration can lead to oxidation and the

formation of undesired meta products due to the protonation of the amino group in strong

acid.[6] Protection of the amine, for example by acylation to form an amide, is often

employed to control reactivity and ensure para-substitution. The amine also undergoes

typical reactions such as diazotization, acylation, and alkylation.[7]

Tert-butoxy Group: The tert-butoxy group is a bulky ether linkage that is notably stable under

basic and most nucleophilic conditions. However, it is susceptible to cleavage under strong

acidic conditions, which proceeds via a stable tert-butyl carbocation intermediate. This acid

lability is a key feature often utilized for deprotection in multi-step syntheses.

Stability and Storage: 4-Tert-butoxyaniline should be stored in a cool (2-8°C), dark place

under an inert atmosphere to prevent degradation from light and air oxidation.[2][3]
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Structural Features and Chemical Reactivity

Key Structural Features

Resulting Properties & Reactivity
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Relationship between structure and reactivity in 4-Tert-butoxyaniline.

Applications in Drug Development
Aniline and its derivatives are prevalent scaffolds in medicinal chemistry, known for their role in

forming key interactions with biological targets. The 4-alkoxy aniline motif, in particular, is of

significant interest to drug development professionals.

Kinase Inhibitors: The aniline core is a well-established pharmacophore in numerous kinase

inhibitors, where it often acts as a crucial hydrogen bond donor and acceptor within the ATP-

binding pocket of the enzyme. The substituent at the 4-position can be modified to tune

potency, selectivity, and pharmacokinetic properties.

Modulation of Physicochemical Properties: The tert-butoxy group serves multiple functions in

drug design. Its bulk can provide steric hindrance to influence binding conformations. As an
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ether, it is relatively stable to metabolic degradation compared to more labile functional

groups. Furthermore, the tert-butoxy group can modulate the lipophilicity of a molecule,

which is a critical parameter for optimizing its absorption, distribution, metabolism, and

excretion (ADME) profile.

Synthetic Intermediate: 4-Tert-butoxyaniline is a versatile intermediate. The amino group

can be readily functionalized to build more complex structures, while the tert-butoxy group

can be retained as a permanent feature or removed at a later synthetic stage to reveal a

phenol, providing another point for diversification. This strategic utility makes it a valuable

building block in the synthesis of compound libraries for high-throughput screening.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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